methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a structurally complex molecule featuring a thiazole core substituted at the 2-, 4-, and 5-positions. Key structural elements include:
- 2-({[1-(1H-Tetrazol-1-yl)cyclohexyl]carbonyl}amino): A cyclohexyl group bearing a tetrazole moiety, linked via a carbonyl-amino group. Tetrazole is a known bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in pharmaceuticals .
- 4-Methyl carboxylate: A methyl ester group influencing solubility and bioavailability.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting receptors such as angiotensin II (AII) or neurotensin (NTS1/NTS2) .
Properties
Molecular Formula |
C19H19FN6O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 5-(3-fluorophenyl)-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19FN6O3S/c1-29-16(27)14-15(12-6-5-7-13(20)10-12)30-18(22-14)23-17(28)19(8-3-2-4-9-19)26-11-21-24-25-26/h5-7,10-11H,2-4,8-9H2,1H3,(H,22,23,28) |
InChI Key |
VLAJOPTXODFZQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of aldehydes with N-tosylhydrazine to generate N-tosylhydrazones, followed by reductive coupling with 1H-tetrazole-5-thiols under metal-free conditions . This method provides high yields and is efficient for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Angiotensin II Antagonists
- CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid):
- Structural Similarities : Tetrazole group enhances AII receptor binding.
- Differences : Benzimidazole core vs. thiazole; biphenyl substituent vs. fluorophenyl.
- Activity : IC50 of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and potent antihypertensive effects in vivo .
- SAR Insight : The tetrazole’s position and core structure critically influence receptor subtype selectivity.
Pyrazole-Based Analogues with Cyclohexyl Linkers
- Methyl 1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylate (29a): Structural Similarities: Cyclohexylcarboxylate linker and fluorophenyl group. Differences: Pyrazole core vs. thiazole; dimethoxyphenyl substituent. Activity: Evaluated via calcium mobilization assays in CHO-k1 cells for NTS1/NTS2 receptor activity (EC50 values reported) .
Thiazole Derivatives with Tetrazole Substituents
- Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1): Structural Similarities: Thiazole core, tetrazole moiety, and ester group. Differences: Sulfanylbutanoyl linker vs. cyclohexylcarbonylamino group. SAR Insight: The tetrazole’s position (e.g., direct vs. linker-mediated attachment) modulates steric and electronic interactions .
Physicochemical Properties
- Lipophilicity : Enhanced by the 3-fluorophenyl and cyclohexyl groups.
- Solubility : Methyl ester improves solubility compared to carboxylic acid derivatives.
- Acidity : Tetrazole (pKa ~4.9) may influence ionization under physiological conditions.
Hypothesized Pharmacological Activity
- Angiotensin II Antagonism : Likely due to tetrazole’s role in AII receptor binding .
- Neurotensin Receptor Modulation: Potential overlap with pyrazole-based compounds in .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 5-(3-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex thiazole derivative that exhibits significant biological activity, making it a candidate for various therapeutic applications. This article provides an overview of its synthesis, biological activities, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound features a thiazole ring, a fluorophenyl moiety, a tetrazole group, and a cyclohexyl carbonyl structure. The synthesis typically involves multiple steps, including the formation of the thiazole ring and the incorporation of functional groups. The general reaction mechanism includes:
- Formation of the Thiazole Ring : This is achieved through condensation reactions involving appropriate precursors.
- Incorporation of Functional Groups : The addition of the fluorophenyl and tetrazole groups enhances the compound's pharmacological properties.
Biological Activities
This compound is noted for its diverse biological activities, which include:
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, potentially inhibiting growth at low concentrations.
- Anti-inflammatory Activity : The structural components suggest interactions with inflammatory pathways, possibly through inhibition of specific enzymes or receptors involved in inflammation.
- Anticancer Potential : Similar thiazole derivatives have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess cytotoxic effects against certain cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often correlated with their structural features. A summary of related compounds and their activities is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)thiazole | Thiazole ring with fluorophenyl group | Antimicrobial |
| 2-amino-5-benzothiazoles | Benzothiazole structure | Anti-inflammatory |
| 4-(3-fluorophenyl)thiazoles | Similar fluorinated phenolic structure | Anticancer |
The unique combination of the tetrazole moiety and cyclohexane carbon chain in this compound may enhance its pharmacological profile compared to simpler thiazoles or those lacking these features .
Case Studies and Research Findings
Recent studies have focused on evaluating the compound's biological activity through various assays:
- Antimicrobial Activity : In vitro tests have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains. The potential for this compound to act against resistant strains remains to be fully explored .
- Cytotoxicity Assays : Compounds structurally related to this thiazole derivative have been tested against various cancer cell lines using methods like the MTT assay. Results indicated promising cytotoxic effects, particularly against human glioblastoma and melanoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
